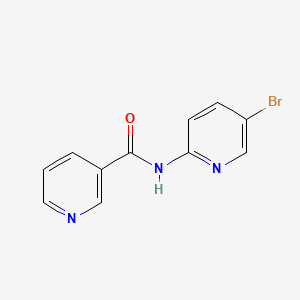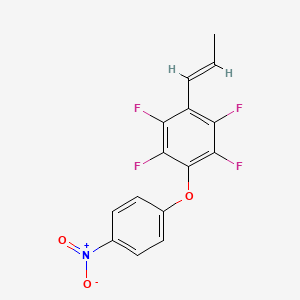
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene, also known as TFPNPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPNPB is a member of the family of fluoroaryl-containing compounds, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is not fully understood. However, it has been found to interact with certain receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to activate PPARγ, which may contribute to its antifungal and antibacterial activities.
Biochemical and Physiological Effects
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene can inhibit the growth of certain fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to reduce inflammation in a mouse model of acute lung injury. These findings suggest that 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene may have potential therapeutic applications in the treatment of infectious and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has several advantages for lab experiments. It is stable under a wide range of conditions, and its synthesis method is efficient and reproducible. Additionally, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is relatively easy to handle and store. However, there are also some limitations to using 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene in lab experiments. For example, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is relatively expensive, which may limit its use in large-scale studies. Additionally, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene. One potential direction is to explore its potential therapeutic applications in the treatment of infectious and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene and its interactions with other receptors in the body. Finally, it may be worthwhile to explore the synthesis of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene analogs with improved properties, such as increased potency or decreased toxicity.
Conclusion
In conclusion, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method is efficient and reproducible, and it has been found to exhibit antifungal and antibacterial activities, as well as potential therapeutic applications in the treatment of inflammatory diseases. While there are limitations to using 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene in lab experiments, its potential benefits make it a worthwhile subject for further research.
Méthodes De Synthèse
The synthesis of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene involves the reaction of 1,2,4,5-tetrafluoro-3-(4-hydroxyphenoxy)-6-(1-propen-1-yl)benzene with nitric acid in the presence of sulfuric acid. The resulting product is then purified using column chromatography. This method has been found to be efficient and reproducible, and the yield of 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene is typically high.
Applications De Recherche Scientifique
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to have various scientific research applications. One of the most promising applications is in the field of liquid crystal displays (LCDs). 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to exhibit excellent thermal stability and high birefringence, which make it an ideal candidate for use in LCDs. Additionally, 1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-(1-propen-1-yl)benzene has been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4NO3/c1-2-3-10-11(16)13(18)15(14(19)12(10)17)23-9-6-4-8(5-7-9)20(21)22/h2-7H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSPPRJPREMCX-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-tetrafluoro-3-(4-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

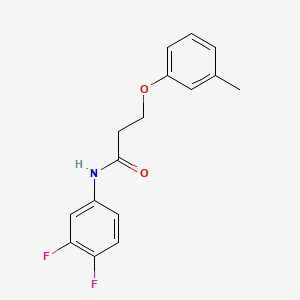
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
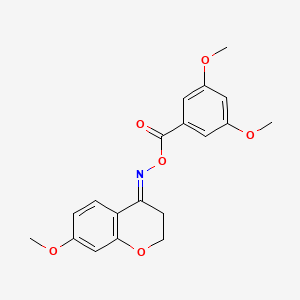
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
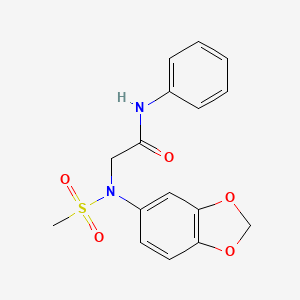
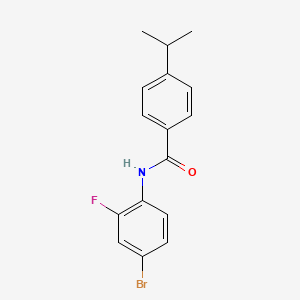
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
